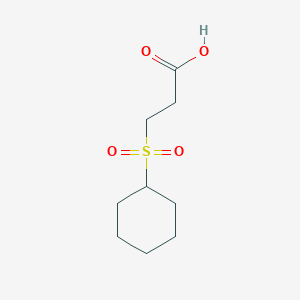

3-(Cyclohexanesulfonyl)propanoic acid

Cat. No. B8699438

Key on ui cas rn:

116709-95-6

M. Wt: 220.29 g/mol

InChI Key: HJOHWICBMURIRO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04758369

Procedure details

To a 1000 mL 4 neck glass reaction flask equipped with a mechanical stirrer, dropping funnel, thermometer, water cooled condenser, and ice bath were charged 100.18 g of cyclohexylmercaptan and 1 mL of 40% aqueous benzyltrimethylammonium hydroxide solution (as catalyst). To the dropping funnel was charged 84.15 mL (10% excess) of methyl acrylate. With agitation and ice cooling the methyl acrylate was added over a period of 14 minutes at 28°-38° C. Following the addition, the ice bath was replaced by a heating mantle, and agitation was continued at 30°±1° C. for 69 minutes. 171.1 mL of 20% aqueous NaOH was charged to the dropping funnel, and 278 mL of absolute ethanol was charged to the reactor. The NaOH (10% excess over methyl acrylate) was added over a period of 9 minutes, the temperature rising to 46.5° C. The mixture was heated to reflux (80° C.) and refluxed for 46 minutes. The mixture was cooled to 25° C. and transferred (with H2O rinse) to a rotary evaporator. Using aspirator vacuum and a bath temperature of 50°-55° C., 280 mL of volatile material (mostly ethanol) was stripped off and discarded. The residue was a homogeneous, water white solution weighing 360.3 g. The residue was cooled in an ice bath, transferred to a 1000 mL separatory funnel, and reacted therein with 95.8 mL of cold 37% aqueous HCl (10% excess over NaOH). Enough dry NaCl was added in several portions to nearly saturate the aqueous phase. After cooling, shaking, and settling for 30 minutes, the mixture consisted of an upper oil phase containing the bulk of the product and a lower aqueous phase which was drained off and discarded. The oil phase was washed once with an equal volume of nearly saturated aqueous NaCl, and after settling overnight, the wash layer was drained off and discarded. The oil phase was transferred to a 2000 mL 4 neck glass reaction flask, fitted with a dropping funnel, mechanical agitator, alcohol thermometer, reflux condenser, and an ice bath. 860 mL of glacial acetic acid was also charged, part of it being used to rinse residues from the separatory funnel into the reactor. To the dropping funnel was charged 133.3 mL of 30% H2O2 (50% excess over theoretical for conversion to the sulfoxide). The H2O2 was added with agitation over a period of 22 minutes with cooling as needed to maintain ≤32° C. Following the addition, agitation was continued without cooling for 68 minutes, the temperature declining to 25.5° C. Leaving a small heel in the reactor, most of the reaction mixture was transferred to a 4000 mL beaker and mixed with another 133.3 mL of 30% H2O2 (no temperature rise observed). The heel was heated to reflux, and the mixture from the beaker was added to the reactor via the dropping funnel over a period of 37 minutes. Refluxing was continued for another 60 minutes, and the mixture was then cooled to room temperature. Another 102 mL of 30% H2O2 was added and mixed in, and the mixture was allowed to stand for 41/2 days at ambient temperature. Excess H2O2 was destroyed by mixing with 900 mL water and 219.18 g Na2SO3 in a 4000 mL beaker at ≤50° C. The liquid phase was separated from undissolved salts by a combination of decantation and filtration and transferred to a rotary evaporator (in several batches) where volatiles were stripped off at a bath temperature of 51°-52° C. (aspirator vacuum) and discarded. The residue, a thin sludge, became a solid crystalline mass upon cooling and standing. The total product was collected in a 4000 mL beaker and diluted with water to 1000 mL. This mixture was heated to 80° C., at which temperature it was a homogeneous solution. It was then cooled to 18° C., at which temperature it crystallized rapidly to form a thick white slurry. The solids were collected by filtration at 15°-20° C., washed on the filter with water, and dried at ambient temperature to constant weight. The product weighed 129.12 g, equivalent to a yield of 68% of theory based upon the amount of cyclohexylmercaptan used. Analysis by NMR in DMSO-D6 confirmed that the product was 3-(cyclohexylsulfonyl)propionic acid, free of detectable amounts of impurities or retained water.

[Compound]

Name

4

Quantity

1000 mL

Type

reactant

Reaction Step One

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([SH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:8].C([N+](C)(C)C)C1C=CC=CC=1.[C:20]([O:24]C)(=[O:23])[CH:21]=[CH2:22].[OH-:26].[Na+].Cl.[Na+].[Cl-].OO>C(O)(=O)C.C(O)C>[CH:1]1([S:7]([CH2:22][CH2:21][C:20]([OH:24])=[O:23])(=[O:26])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5,7.8|

|

Inputs

Step One

[Compound]

|

Name

|

4

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Cl-]

|

Step Three

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

133.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Five

|

Name

|

|

|

Quantity

|

102 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Six

|

Name

|

|

|

Quantity

|

860 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Seven

|

Name

|

|

|

Quantity

|

100.18 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)S

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].C(C1=CC=CC=C1)[N+](C)(C)C

|

Step Eight

|

Name

|

|

|

Quantity

|

84.15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC

|

Step Ten

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

shaking

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged to the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rising to 46.5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 46 minutes

|

|

Duration

|

46 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 25° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

(with H2O rinse)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum and a bath temperature of 50°-55° C., 280 mL of volatile material

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The residue was cooled in an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a 1000 mL separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

to nearly saturate the aqueous phase

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

settling for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing the bulk of the product

|

WASH

|

Type

|

WASH

|

|

Details

|

The oil phase was washed once with an equal volume of nearly saturated aqueous NaCl

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after settling overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The oil phase was transferred to a 2000 mL 4 neck glass reaction flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a dropping funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

to rinse residues from the separatory funnel into the reactor

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the dropping funnel was charged 133.3 mL of 30% H2O2 (50% excess over theoretical for conversion to the sulfoxide)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The H2O2 was added with agitation over a period of 22 minutes

|

|

Duration

|

22 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain ≤32° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition, agitation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without cooling for 68 minutes

|

|

Duration

|

68 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

declining to 25.5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Leaving a small heel in the reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The heel was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the mixture from the beaker was added to the reactor via the dropping funnel over a period of 37 minutes

|

|

Duration

|

37 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for another 60 minutes

|

|

Duration

|

60 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was then cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed in, and the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2 days

|

|

Duration

|

2 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Excess H2O2 was destroyed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by mixing with 900 mL water and 219.18 g Na2SO3 in a 4000 mL beaker at ≤50° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid phase was separated from undissolved salts by a combination of decantation and filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

transferred to a rotary evaporator (in several batches) where volatiles

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were stripped off at a bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

temperature of 51°-52° C. (aspirator vacuum)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

upon cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The total product was collected in a 4000 mL beaker

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with water to 1000 mL

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

This mixture was heated to 80° C., at which temperature it

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was then cooled to 18° C., at which temperature it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized rapidly

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a thick white slurry

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solids were collected by filtration at 15°-20° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at ambient temperature to constant weight

|

Outcomes

Product

Details

Reaction Time |

69 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(CCCCC1)S(=O)(=O)CCC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 68% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |